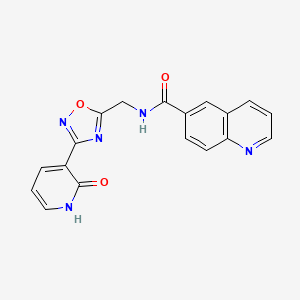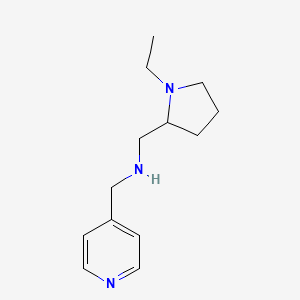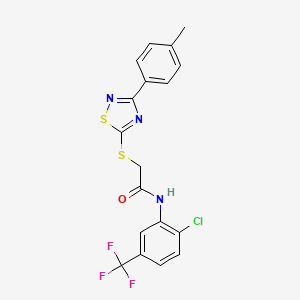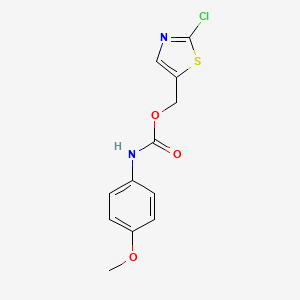
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-quinolones are valuable in drug research and development due to their interesting pharmaceutical and biological activities . They have been used in the synthesis of related four-membered to seven-membered heterocycles, most of which show unique biological activities .
Synthesis Analysis
The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods involve the reaction of anthranilic acid derivatives .Molecular Structure Analysis
Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The N-methyl derivative of compound 1-R reacts with trimethyl orthoformate and urea to afford 1-methyl-3-ureidomethylene-1,2,3,4-tetrahydroquinoline-2,4-dione . This compound, upon condensation with acetonitrile derivatives in the presence of KOH, affords the corresponding pyrano[3,2-c]quinoline-2,5-(6H)-dione derivatives .科学的研究の応用
Heterocyclic Chemistry and Drug Design
Heterocyclic compounds, including those containing quinoxaline, tetrazoles, and oxadiazoles, have been explored for a range of pharmacological activities such as anti-inflammatory, analgesic, and anticonvulsant effects. These compounds are valuable in drug design due to their ability to act as surrogates or bioisosteres for carboxylic acids, esters, and carboxamides, highlighting the importance of such heterocycles in medicinal and heterocyclic chemistry (Kethireddy et al., 2017).
Antibacterial and Antifungal Activities
Novel quinoline carboxamides have been synthesized, showing potent antibacterial and antifungal activities. These activities underscore the potential of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-6-carboxamide derivatives in addressing bacterial and fungal infections. The structure-activity relationship studies aid in identifying specific derivatives with enhanced efficacy against pathogens such as Bacillus subtilis and Staphylococcus aureus (Moussaoui et al., 2021).
Antimalarial Evaluation
The antimalarial potential of quinoline derivatives has been investigated, revealing moderate to high activities against Plasmodium falciparum. Compounds synthesized with the quinoline core structure have shown IC50 values comparable to or better than those of conventional antimalarial agents like chloroquine, indicating their promise as novel antimalarial agents (Radini et al., 2016).
Tubulin Binding and Anticancer Potential
Studies on hybrid molecules containing quinoline and other heterocyclic pharmacophores have highlighted their role in cancer drug development. Specific derivatives have been synthesized and evaluated for their cytotoxic potential against cancer cell lines, with mechanisms of action potentially involving the disruption of microtubule function leading to cell cycle arrest. Such compounds offer a basis for developing targeted cancer therapies (Kamath et al., 2016).
Immunomodulatory Effects
Dihydropyridine-quinolone carboxamides have been identified as agonists of Toll-like receptor 2 (TLR2), indicating their utility in modulating immune responses. This discovery provides a foundation for developing new vaccine adjuvants or immunotherapies targeting specific pathways in the immune system (Hu et al., 2018).
特性
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3/c24-17(12-5-6-14-11(9-12)3-1-7-19-14)21-10-15-22-16(23-26-15)13-4-2-8-20-18(13)25/h1-9H,10H2,(H,20,25)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOCPWOLVGUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Methoxyphenoxy)-1-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2817742.png)


![2-(2-((4-Fluorophenyl)thio)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2817747.png)
![N-(3-chloro-4-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2817748.png)


![4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-6-ethylbenzene-1,3-diol](/img/structure/B2817755.png)

![(E)-2-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)ethenesulfonamide](/img/structure/B2817757.png)
![N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2817759.png)
![2-[5-(4-Fluorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]acetonitrile](/img/structure/B2817760.png)
